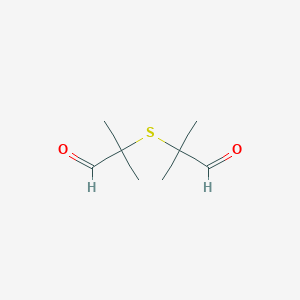
2,2'-Sulfanediylbis(2-methylpropanal)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfanediylbis(2-methylpropanal) is an organic compound that belongs to the class of aldehydes It is characterized by the presence of two aldehyde groups attached to a sulfur atom, which is in turn connected to two 2-methylpropanal groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(2-methylpropanal) typically involves the reaction of 2-methylpropanal with sulfur-containing reagents. One common method is the reaction of 2-methylpropanal with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
[ 2 \text{CH}_3\text{CH}_2\text{CHO} + \text{SCl}_2 \rightarrow (\text{CH}_3\text{CH}_2\text{CHO})_2\text{S} + 2 \text{HCl} ]
This reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-Sulfanediylbis(2-methylpropanal) may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Sulfanediylbis(2-methylpropanal) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfur atom can undergo substitution reactions with nucleophiles, leading to the formation of thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 2,2’-Sulfanediylbis(2-methylpropanoic acid)
Reduction: 2,2’-Sulfanediylbis(2-methylpropanol)
Substitution: Various thioethers or sulfur-containing derivatives
Aplicaciones Científicas De Investigación
2,2’-Sulfanediylbis(2-methylpropanal) has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It is studied for its potential biological activity, including its interactions with enzymes and proteins. It may serve as a model compound for studying sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,2’-Sulfanediylbis(2-methylpropanal) involves its interactions with molecular targets such as enzymes and proteins. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. The sulfur atom can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropanal: A simple aldehyde with a similar structure but lacking the sulfur atom.
2,2’-Disulfanediylbis(2-methylpropanal): A related compound with two sulfur atoms instead of one.
2-Methylbutanal: Another branched-chain aldehyde with a similar carbon skeleton.
Uniqueness
2,2’-Sulfanediylbis(2-methylpropanal) is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity. The sulfur atom allows for the formation of thioethers and other sulfur-containing derivatives, which are not possible with similar compounds lacking sulfur. This uniqueness makes it valuable in various chemical and biological applications.
Propiedades
Número CAS |
51042-99-0 |
|---|---|
Fórmula molecular |
C8H14O2S |
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
2-methyl-2-(2-methyl-1-oxopropan-2-yl)sulfanylpropanal |
InChI |
InChI=1S/C8H14O2S/c1-7(2,5-9)11-8(3,4)6-10/h5-6H,1-4H3 |
Clave InChI |
GTJVVPPOWUWJSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=O)SC(C)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



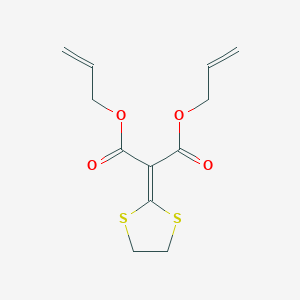
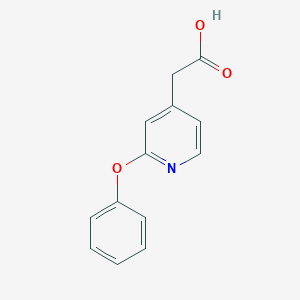
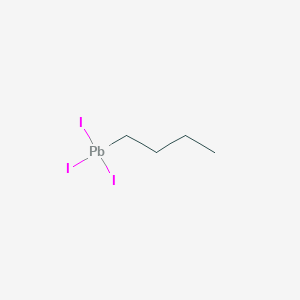
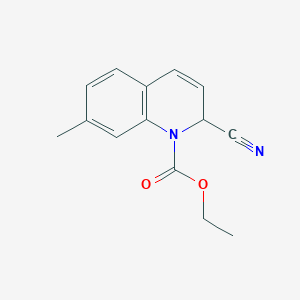



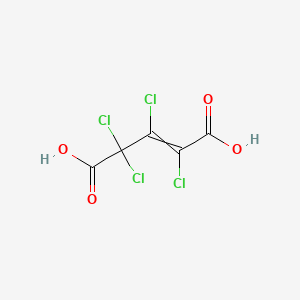


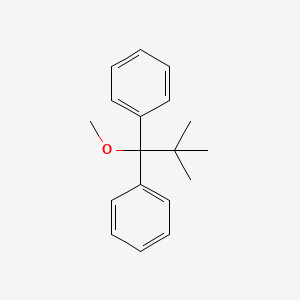
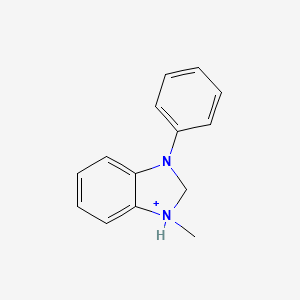
![3-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14652548.png)
